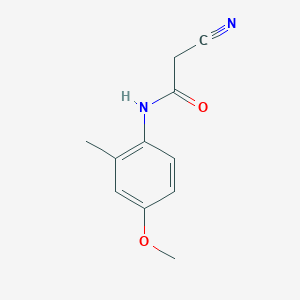
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid, commonly known as HPODE, is a type of fatty acid hydroperoxide that is commonly found in plants and animals. It is a highly reactive molecule that has been extensively studied for its potential use in various scientific research applications. In
Aplicaciones Científicas De Investigación
Stereospecific Removal in Biosynthesis
A study by Fahlstadius and Hamberg (1990) investigated the stereochemistry of hydrogen removal in the conversion of a related compound, (9S)-hydroperoxyoctadeca-(10E, 12Z)-dienoic acid, into colneleic acid. This research demonstrated selective removal of the pro-R hydrogen at C-8 in the biosynthesis process (Fahlstadius & Hamberg, 1990).
Analysis of Hydroxyoctadecadienoic Acids
Garscha and Oliw (2007) provided insights into the steric analysis of various hydroxyoctadecadienoic acids formed from 8R-hydroperoxyoctadecadienoic acid. This study is crucial for understanding the formation and characteristics of these acids in different fungal organisms (Garscha & Oliw, 2007).
Oxylipin Metabolism in Red Algae
Research by Gerwick, Moghaddam, and Hamberg (1991) explored the conversion of arachidonic acid in the red alga Gracilariopsis lemaneiformis. They postulated the existence of a hydroperoxide isomerase catalyzing the conversion of fatty acid hydroperoxides into vicinal diol fatty acids, which is relevant for understanding the metabolic pathways in algae (Gerwick, Moghaddam, & Hamberg, 1991).
Transformation of Fatty Acid Hydroperoxides
Haynes and Vonwiller (1990) discussed the catalytic transformations of fatty acid hydroperoxides by iron(III) and copper(II), demonstrating the generation of peroxy radicals. This study contributes to the understanding of the chemical behavior of these compounds under different catalytic conditions (Haynes & Vonwiller, 1990).
Propiedades
Número CAS |
143343-95-7 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(8R,9Z,12Z)-8-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h6-7,11,14,17,21H,2-5,8-10,12-13,15-16H2,1H3,(H,19,20)/b7-6-,14-11-/t17-/m0/s1 |
Clave InChI |
RGJSGXNKRWWCOQ-QMEIEYGNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CCC=CC(CCCCCCC(=O)O)OO |
Otros números CAS |
143343-95-7 |
Descripción física |
Solid |
Sinónimos |
8-HPODE 8-hydroperoxylinoleic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





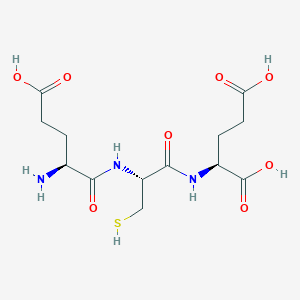
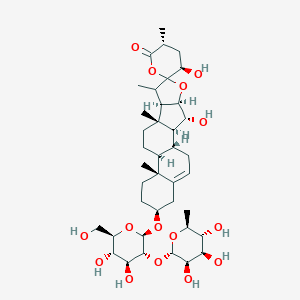
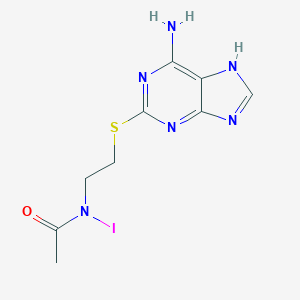

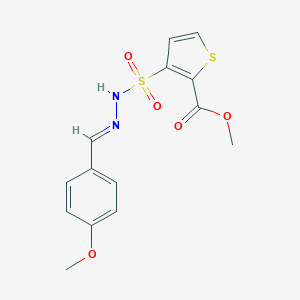
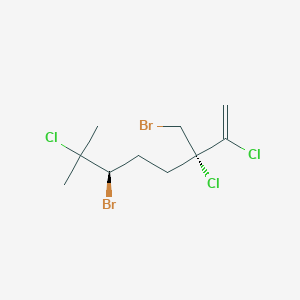
![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
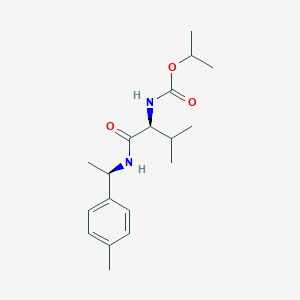
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
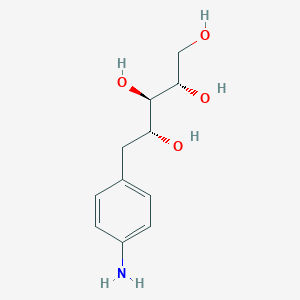
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
